

Application Note: Stability-Indicating HPLC Method for the Analysis of Ornipressin Acetate

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Compound of Interest

Compound Name: *Ornipressin acetate*

Cat. No.: *B14750789*

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Abstract

This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Ornipressin acetate** and its degradation products. The described method is crucial for quality control, stability studies, and formulation development of **Ornipressin acetate**. Detailed experimental protocols for the HPLC analysis and a forced degradation study are provided to ensure method robustness and suitability for its intended purpose.

Introduction

Ornipressin is a synthetic analogue of vasopressin, with an ornithine residue in place of arginine at position 8.[1][2] It is a potent vasoconstrictor used in surgical procedures. Accurate and precise analytical methods are essential for ensuring the quality, efficacy, and safety of **Ornipressin acetate** drug substance and drug product. High-performance liquid chromatography (HPLC) is the predominant technique for the analysis of peptides due to its high resolution and sensitivity.[1][3] A stability-indicating HPLC method is critical as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients, thus providing a clear picture of the drug's stability under various environmental conditions.[2]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for **Ornipressin acetate**, including system suitability parameters and a detailed procedure for conducting forced degradation studies to validate the method's specificity.

HPLC Method for Ornipressin Acetate Analysis

A gradient RP-HPLC method is proposed for the analysis of **Ornipressin acetate**, leveraging a C18 stationary phase which is a standard for peptide separations.^[4] Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent to improve peak shape and resolution.^[3]

Chromatographic Conditions

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A	0.1% (v/v) TFA in Water
Mobile Phase B	0.1% (v/v) TFA in Acetonitrile
Gradient	5% to 95% B over 30 minutes
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	220 nm
Injection Volume	20 µL
Sample Diluent	Mobile Phase A

System Suitability

System suitability tests are essential to ensure the HPLC system is performing adequately. The following parameters should be assessed using a standard solution of **Ornipressin acetate**.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ (for 6 replicate injections)
Resolution (Rs)	> 1.5 between Ornipressin and the closest eluting peak

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% TFA in Water):

- Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water.
- Mix thoroughly and degas before use.

Mobile Phase B (0.1% TFA in Acetonitrile):

- Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.
- Mix thoroughly and degas before use.

Sample Diluent (Mobile Phase A): Use Mobile Phase A as the diluent for all standard and sample preparations.

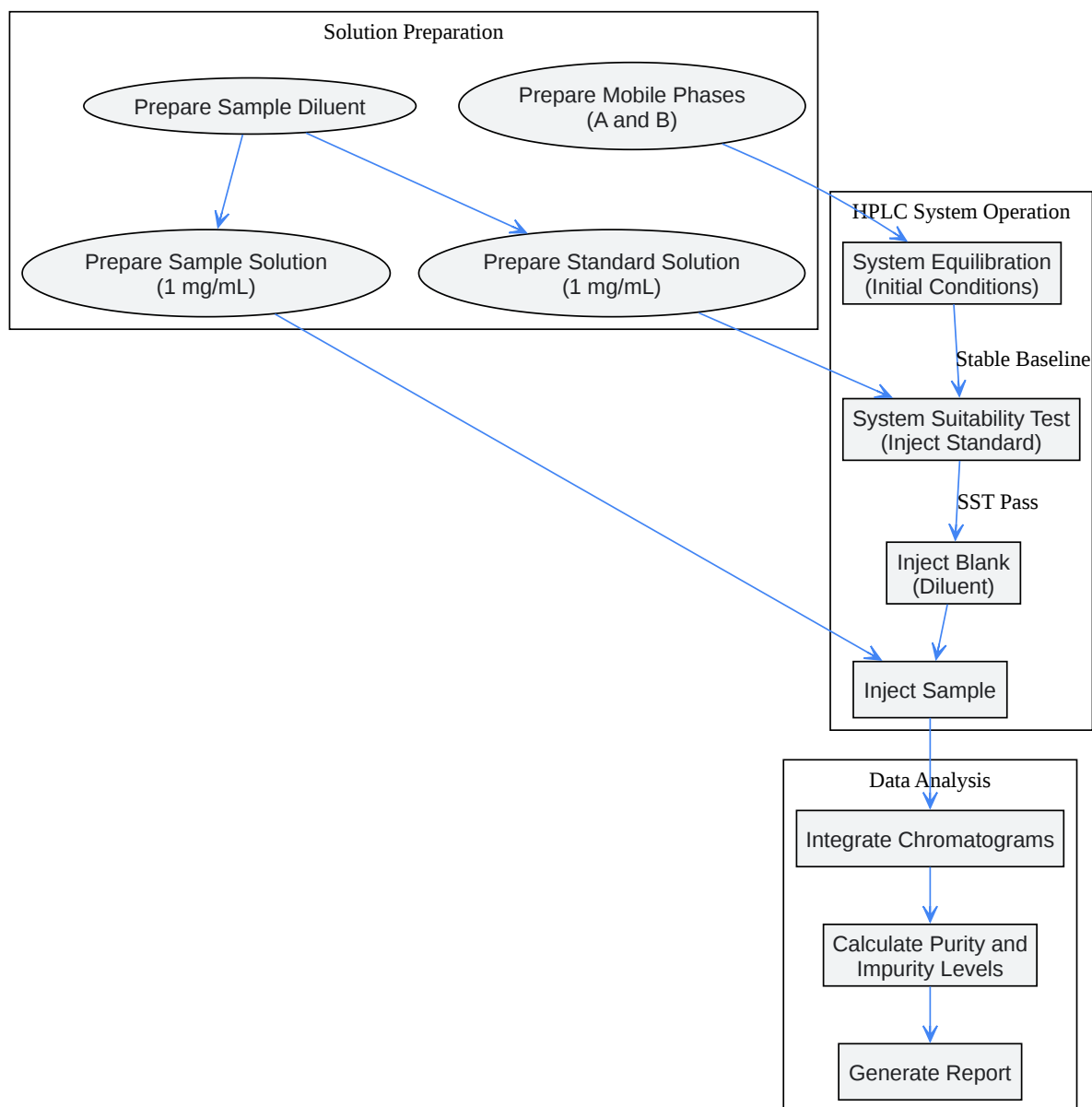
Standard Solution Preparation (1 mg/mL):

- Accurately weigh approximately 10 mg of **Ornipressin acetate** reference standard.
- Dissolve in 10.0 mL of Sample Diluent to obtain a concentration of 1 mg/mL.
- Vortex to ensure complete dissolution.
- Filter through a 0.22 μm syringe filter before injection.

Sample Solution Preparation (1 mg/mL):

- Accurately weigh an amount of the sample equivalent to 10 mg of **Ornipressin acetate**.
- Dissolve in 10.0 mL of Sample Diluent.
- Vortex and filter as described for the standard solution.

HPLC Analysis Workflow



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Caption: Experimental workflow for the HPLC analysis of **Ornipressin acetate**.

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method by generating potential degradation products.[5][6]

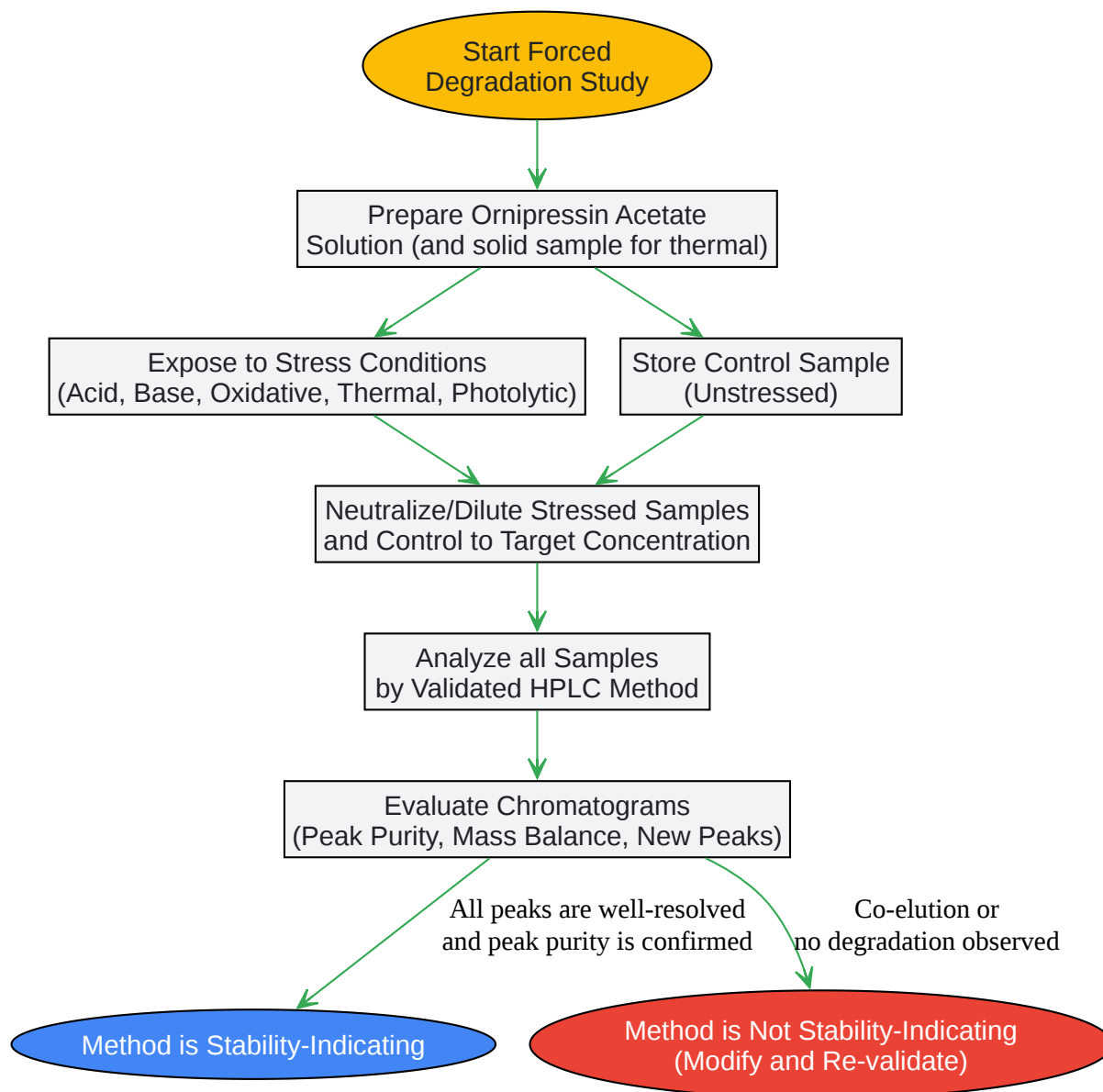
General Procedure

For each stress condition, a sample of **Ornipressin acetate** (e.g., 1 mg/mL in a suitable solvent) is subjected to the stressor for a defined period. A control sample (unstressed) is stored under normal conditions. After the stress period, the samples are neutralized (if necessary), diluted to the target concentration with the Sample Diluent, and analyzed by the HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.

Stress Conditions

Stress Condition	Reagent/Condition	Time
Acid Hydrolysis	0.1 M Hydrochloric Acid	2, 4, 8, 24 hours
Base Hydrolysis	0.1 M Sodium Hydroxide	2, 4, 8, 24 hours
Oxidation	3% Hydrogen Peroxide	2, 4, 8, 24 hours
Thermal Degradation	80 °C (in solution and solid state)	24, 48, 72 hours
Photolytic Degradation	ICH-compliant light exposure (UV and visible)	As per ICH Q1B

Forced Degradation Logical Flow



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Caption: Logical flow for conducting a forced degradation study.

Data Presentation

The results of the forced degradation study should be summarized in a table to facilitate comparison.

Stress Condition	% Assay of Ornipressin	% Degradation	Number of Degradants	RRT of Major Degradant
Control	99.8	0.2	1	-
0.1 M HCl, 8h	88.5	11.5	3	0.85
0.1 M NaOH, 4h	90.2	9.8	2	1.15
3% H ₂ O ₂ , 24h	85.1	14.9	4	0.92
80 °C, 72h (solid)	98.7	1.3	1	0.98
Photolytic	95.3	4.7	2	1.08

Note: The data presented in this table is hypothetical and serves as an example.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quality control and stability assessment of **Ornipressin acetate**. The detailed protocols for the HPLC analysis and the forced degradation study offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. The successful validation of this method as stability-indicating ensures its suitability for regulatory submissions and routine analysis.

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